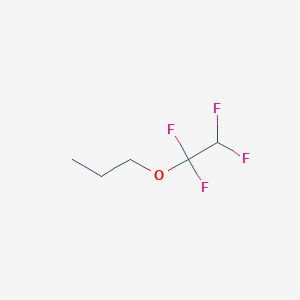
1-(1,1,2,2-Tetrafluoroethoxy)propane
Overview
Description
“1-(1,1,2,2-Tetrafluoroethoxy)propane” is a chemical compound with the molecular formula C5H8F4O . It is also known by other names such as “1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether” and "1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether" .
Molecular Structure Analysis
The molecular structure of “1-(1,1,2,2-Tetrafluoroethoxy)propane” can be represented by the InChI string:InChI=1S/C5H4F8O/c6-2(7)4(10,11)1-14-5(12,13)3(8)9/h2-3H,1H2 . The compound has a molecular weight of 232.07 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving “1-(1,1,2,2-Tetrafluoroethoxy)propane” are not available, it’s known that similar fluorinated ethers are used as co-solvents in lithium-ion batteries .Physical And Chemical Properties Analysis
“1-(1,1,2,2-Tetrafluoroethoxy)propane” has a molecular weight of 160.11000, a density of 1.1278, and a boiling point of 74ºC . Its molecular formula is C5H8F4O .Scientific Research Applications
Safe Electrolytes for Lithium-Ion Batteries
A study by Liu et al. (2016) introduced mixtures including 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as safe electrolytes for lithium-ion batteries. These electrolytes showed high safety and better wettability to separators and electrodes compared to conventional electrolytes. They also exhibited better rate and cycle performances, indicating potential for practical application in battery technology.
Gas and Vapor Transport Properties
Research by Pinnau and Toy (1996) explored the gas and vapor transport properties of amorphous perfluorinated copolymer membranes based on 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole/tetrafluoroethylene. These membranes showed high permeability for various gases and were easily plasticized, suggesting applications in selective gas separation technologies.
Catalyst for Chemical Reactions
In a study by Takahashi et al. (2008), 1,1,3,3-Tetrakis(trifluoromethanesulfonyl)propane was found to be an effective Brønsted acid catalyst for the Mukaiyama-Michael reaction. This catalyst allowed for excellent yield construction of quaternary carbon centers, indicating its utility in complex organic synthesis.
Enhancing Electrochemical Performance of Batteries
Yan et al. (2014) studied the compatibility of graphite with 1,3-(1,1,2,2-tetrafluoroethoxy)propane and fluoroethylene carbonate as cosolvents in lithium-ion batteries. Their research, found here, revealed that these cosolvents contributed to superior cycling performance and rate ability in lithium-ion batteries.
Synthesis of Potent Cholesteryl Ester Transfer Protein Inhibitors
Li et al. (2010) conducted a study where they synthesized a potent cholesteryl ester transfer protein (CETP) inhibitor using a compound similar to 1-(1,1,2,2-tetrafluoroethoxy)propane. The process, detailed here, achieved high yields and excellent purities, indicating its potential in pharmaceutical applications.
Improvement in Gas-phase Decomposition Processes
Pola (1988) investigated the gas-phase decomposition of a related compound, 1-trifluoromethoxy-1,1,2,2-tetrafluoro-2-iodoethane. The study, accessible here, focused on the fragmentation pattern and rearrangement of radicals, contributing to our understanding of chemical decomposition processes in the gas phase.
Analysis of Rotational Isomerism
Cavalli and Abraham (1970) analyzed the rotational isomerism of 1,1,2,2-tetrafluoroethane, providing insights into the molecular structure and behavior of such compounds. Their findings, available here, are crucial for understanding molecular dynamics and interactions in various chemical contexts.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,1,2,2-tetrafluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O/c1-2-3-10-5(8,9)4(6)7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYAWNMYIUDQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621423 | |
| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1,2,2-Tetrafluoroethoxy)propane | |
CAS RN |
380-48-3 | |
| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl 1,1,2,2-tetrafluoroethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)



![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol](/img/structure/B1370663.png)
![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)
![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)


![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)

